Butyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the resulting intermediate with butyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
In industry, BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be used in the production of materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials to enhance their performance in various applications .
Mechanism of Action
The mechanism of action of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridinone derivatives and chlorophenyl-containing molecules. Examples include:
- 4-(3-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine
- Butyl 2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}propanoate
Uniqueness
The uniqueness of BUTYL 2-{[4-(3-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
butyl 2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-3-7-24-17(23)11-25-18-15(10-20)14(9-16(22)21-18)12-5-4-6-13(19)8-12/h4-6,8,14H,2-3,7,9,11H2,1H3,(H,21,22) |
InChI Key |
LLINNVFGSWNVID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.